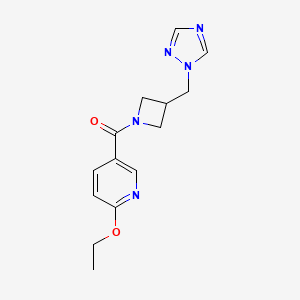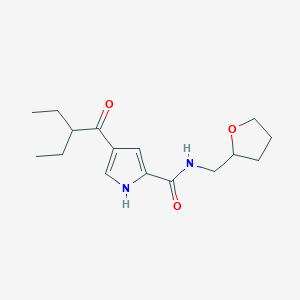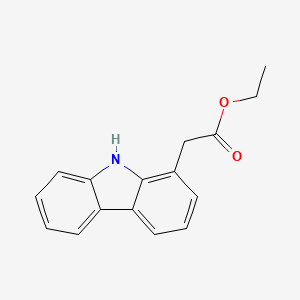
5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
カタログ番号 B2865039
CAS番号:
1049121-99-4
分子量: 229.279
InChIキー: VLZOSIVJDMUSNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like acid-catalyzed bisannulation or the use of bio-based monomers . The exact synthesis process can vary depending on the specific compound and the desired properties.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . These techniques provide information about the types of bonds and the arrangement of atoms in the molecule.Chemical Reactions Analysis
Chemical reactions involving similar compounds can include protodeboronation of alkyl boronic esters or reactions with other compounds to form new products . The exact reactions will depend on the specific compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The synthesis of pyrrolopyridine analogs, including pyrrole carboxylic acids, has been explored for their potential antibacterial activity. One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, highlighting the synthetic flexibility and biological relevance of pyrrole derivatives (Toja et al., 1986).
- Another research focused on the Hantzsch synthesis, a foundational method in organic chemistry, to produce various alkyl- and dialkylpyrrole-3-carboxylic acids. This work underscores the importance of pyrrole carboxylic acids in synthetic organic chemistry and their potential as building blocks for more complex molecules (Roomi & Macdonald, 1970).
Pharmacological Potential
- Pyrrole carboxylic acid derivatives have been synthesized and evaluated for their analgesic and neurobehavioral activity. Such studies point to the pharmacological relevance of these compounds, suggesting potential applications in drug development (Massa et al., 1989).
- The exploration of pyrrole-2-carboxylic acid derivatives for novel syntheses and their structural characterizations further indicates the scientific interest in understanding and utilizing the chemical properties of these molecules (Law et al., 1984).
Chemical Sensors and Material Science
- Pyrrole derivatives have been investigated for their potential as colorimetric chemosensors, demonstrating the ability of these compounds to interact selectively with metal ions, which could be useful in environmental monitoring and analytical chemistry applications (Aysha et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(4-ethylphenyl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-10-4-6-11(7-5-10)12-8-9-13(14(16)17)15(12)2/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOSIVJDMUSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2864964.png)
![(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B2864965.png)
![3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2864966.png)
![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)


![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)
